N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide
Description
This compound features a central acetamide backbone substituted with a 2-methoxyphenoxy group, a furan-2-yl moiety, and a 1H-pyrazol-1-yl ethyl chain. Although direct pharmacological data for this compound is unavailable in the provided evidence, its structural motifs align with bioactive acetamide derivatives reported in literature, such as anti-inflammatory, analgesic, and pesticidal agents .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-23-16-6-2-3-7-17(16)25-13-18(22)19-12-14(15-8-4-11-24-15)21-10-5-9-20-21/h2-11,14H,12-13H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMCDHRIGVOMEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC(C2=CC=CO2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is a compound of considerable interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Pyrazole moiety : A five-membered ring containing two nitrogen atoms.
- Methoxyphenoxy group : A phenolic structure with a methoxy substituent.
The molecular formula is , with a molecular weight of approximately 344.38 g/mol.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in inflammatory pathways, particularly human neutrophil elastase, which is implicated in chronic inflammatory diseases such as COPD and asthma.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial and fungal strains. It has been shown to disrupt microbial cell membranes, leading to cell lysis .
Biological Activity Overview
1. Anti-inflammatory Studies
A study evaluated the anti-inflammatory effects of this compound in a mouse model of asthma. The compound significantly reduced neutrophil infiltration and pro-inflammatory cytokine levels in bronchoalveolar lavage fluid compared to controls.
2. Antimicrobial Activity
In vitro assays demonstrated that the compound exhibited strong inhibitory effects against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 16 µg/mL for C. albicans, indicating promising antimicrobial potential.
3. Anticancer Properties
Preliminary cytotoxicity assays on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced apoptosis at concentrations above 10 µM, with IC50 values suggesting moderate potency compared to established chemotherapeutics .
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural Analogues with Phenoxy Substituents
a) 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k)
- Structure: Shares the 2-(2-methoxyphenoxy)acetamide core but replaces the furan-pyrazole-ethyl chain with a 1,3,4-thiadiazole ring bearing a methylthio group.
- Properties: Melting point 135–136°C; 72% synthetic yield.
- Activity: Thiadiazole derivatives are known for antimicrobial and antitumor activities, suggesting 5k may exhibit similar profiles, distinct from the target compound’s inferred bioactivity .
b) N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m)
- Structure : Differs via a benzylthio-substituted thiadiazole.
- Properties: Higher yield (85%) and similar melting point (135–136°C).
c) Substituted Phenoxy Acetamides ()
- Examples: 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide.
- Activity : Demonstrated anti-inflammatory, analgesic, and antipyretic effects in preclinical studies. The bicyclic system in these analogs may enhance metabolic stability compared to the target’s linear ethyl chain .
Analogues with Heterocyclic Moieties
a) N-(2-Formylphenyl)-2-(Furan-2-yl)acetamide ()
- Structure: Contains a furan-2-yl group but lacks the pyrazole and methoxyphenoxy substituents.
- Synthesis: Prepared via UV irradiation in ethanol/water, suggesting photostability concerns. The absence of pyrazole may reduce hydrogen-bonding capacity and target specificity .
b) Metazachlor ()
- Structure : 2-Chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide.
- Application: A herbicide with a pyrazole-methyl group. The chloro and dimethylphenyl substituents enhance pesticidal activity, contrasting with the target compound’s methoxyphenoxy group, which may favor medicinal over agrochemical use .
c) 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
- Structure : Features a dichlorophenyl and thiazole group.
Q & A
Basic Question: What are the key considerations for optimizing the synthesis of this compound?
Methodological Answer:
The synthesis involves multi-step reactions, often starting with coupling a furan-2-ylmethyl group to a pyrazole core, followed by introducing the 2-methoxyphenoxyacetamide moiety. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
- Catalysts : Iodine or tert-butyl hydroperoxide may accelerate cyclization steps for pyrazole formation .
- Temperature control : Exothermic reactions (e.g., acylation) require gradual heating to avoid decomposition .
- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) ensures high purity .
Basic Question: Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- NMR spectroscopy :
- ¹H/¹³C NMR : Assigns protons and carbons in the furan, pyrazole, and methoxyphenoxy groups. The methoxy singlet (~δ 3.8 ppm) and pyrazole N-H signals (~δ 8.1 ppm) are diagnostic .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the ethyl bridge and acetamide regions .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- IR spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
Advanced Question: How can mechanistic pathways for key reactions (e.g., pyrazole cyclization) be elucidated?
Methodological Answer:
- Reaction monitoring : Use TLC/HPLC to track intermediates. For cyclization, observe disappearance of hydrazine precursors and emergence of pyrazole UV-active spots .
- Isotopic labeling : Introduce deuterium at reactive sites (e.g., furan methylene) to study hydrogen transfer via MS/MS .
- Computational modeling : DFT calculations (e.g., Gaussian) predict transition states and activation energies for cyclization steps .
Advanced Question: What strategies are recommended for evaluating biological activity in vitro?
Methodological Answer:
- Assay design :
- Anticancer : Use MTT assays on HeLa or MCF-7 cells; IC₅₀ values compared to doxorubicin .
- Anti-inflammatory : Measure COX-2 inhibition via ELISA, with celecoxib as a positive control .
- Dose-response curves : Test concentrations from 1 nM–100 µM to establish potency and selectivity .
- Control experiments : Include vehicle (DMSO) and structurally related analogs to validate target specificity .
Advanced Question: How can structure-activity relationships (SAR) be systematically explored?
Methodological Answer:
- Substituent variation : Replace the methoxy group with halogens (Cl, F) or electron-withdrawing groups (NO₂) to assess electronic effects on bioactivity .
- Scaffold hopping : Synthesize analogs with thiophene or indole rings instead of furan to probe steric tolerance .
- Pharmacophore mapping : Overlay crystal structures (if available) or docking poses to identify critical H-bond donors/acceptors .
Advanced Question: What computational approaches aid in predicting pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Use SwissADME or ADMETLab to estimate solubility (LogP), permeability (Caco-2), and cytochrome P450 interactions .
- Molecular docking : AutoDock Vina screens against targets (e.g., EGFR kinase) to prioritize analogs with high binding affinity .
- MD simulations : GROMACS models assess stability of ligand-target complexes over 100-ns trajectories .
Advanced Question: How should researchers address contradictory data in biological studies?
Methodological Answer:
- Replicate assays : Repeat experiments across independent labs to rule out batch-specific anomalies (e.g., impurity-driven false positives) .
- Meta-analysis : Pool data from analogs (e.g., fluorophenoxy derivatives) to identify trends obscured by small sample sizes .
- Orthogonal validation : Confirm activity via alternate methods (e.g., SPR binding if ELISA shows COX-2 inhibition) .
Advanced Question: What challenges arise during scale-up for preclinical studies?
Methodological Answer:
- Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) or centrifugal partition chromatography .
- Yield optimization : Use flow chemistry for exothermic steps (e.g., acylation) to improve reproducibility at gram-scale .
- Stability testing : Monitor degradation (HPLC) under accelerated conditions (40°C/75% RH) to establish shelf-life .
Advanced Question: How can target engagement be validated in cellular models?
Methodological Answer:
- Cellular thermal shift assay (CETSA) : Heat shock treated vs. untreated lysates to detect stabilization of putative targets .
- CRISPR knockouts : Generate cell lines lacking suspected targets (e.g., EGFR) to confirm loss-of-activity .
- Pull-down assays : Biotinylate the compound and use streptavidin beads to isolate interacting proteins for MS identification .
Advanced Question: What methodologies resolve ambiguous stereochemistry in derivatives?
Methodological Answer:
- Chiral HPLC : Use columns (e.g., Chiralpak IA) with hexane/isopropanol to separate enantiomers .
- X-ray crystallography : Solve crystal structures of intermediates (e.g., pyrazole precursors) to assign absolute configurations .
- VCD spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra for chiral centers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
